molecular formula C11H13F2N B12273233 6-(1,1-Difluoro-ethyl)-1,2,3,4-tetrahydro-quinoline

6-(1,1-Difluoro-ethyl)-1,2,3,4-tetrahydro-quinoline

Cat. No.: B12273233
M. Wt: 197.22 g/mol
InChI Key: KUDGUJLWWPGKGR-UHFFFAOYSA-N
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Description

6-(1,1-Difluoro-ethyl)-1,2,3,4-tetrahydro-quinoline is a chemical compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a difluoroethyl group attached to the quinoline ring system. Tetrahydroquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride as the difluoroethylating reagent . This reaction is carried out under specific conditions to ensure the successful incorporation of the difluoroethyl group.

Industrial Production Methods

Industrial production of 6-(1,1-Difluoro-ethyl)-1,2,3,4-tetrahydro-quinoline may involve large-scale synthesis using optimized reaction conditions and catalysts to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(1,1-Difluoro-ethyl)-1,2,3,4-tetrahydro-quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives with different degrees of saturation.

Scientific Research Applications

6-(1,1-Difluoro-ethyl)-1,2,3,4-tetrahydro-quinoline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(1,1-Difluoro-ethyl)-1,2,3,4-tetrahydro-quinoline involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluoroethylated aromatics: These compounds share the difluoroethyl group but differ in their aromatic ring structures.

    Tetrahydroquinoline derivatives: Compounds with similar quinoline ring systems but different substituents.

Uniqueness

6-(1,1-Difluoro-ethyl)-1,2,3,4-tetrahydro-quinoline is unique due to the presence of both the difluoroethyl group and the tetrahydroquinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

6-(1,1-difluoroethyl)-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C11H13F2N/c1-11(12,13)9-4-5-10-8(7-9)3-2-6-14-10/h4-5,7,14H,2-3,6H2,1H3

InChI Key

KUDGUJLWWPGKGR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)NCCC2)(F)F

Origin of Product

United States

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